molecular formula C13H13N3O3 B5562549 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-1-phenylethanone

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-1-phenylethanone

Cat. No. B5562549
M. Wt: 259.26 g/mol
InChI Key: SGEQEUDWHQIDRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-1-phenylethanone, commonly known as DNP, is a synthetic organic compound that has been extensively studied for its biochemical and physiological effects. DNP is a yellow crystalline powder that is soluble in organic solvents and is commonly used in laboratory experiments.

Scientific Research Applications

Synthesis and Characterization

2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-1-phenylethanone and related compounds have been extensively studied for their synthesis and characterization. For instance, compounds obtained by Wolff-Kishner reduction of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-arylethanones were characterized using IR, 1H, and 13C-NMR spectral data. These compounds were synthesized through solid-phase reactions under basic conditions, showcasing the versatile methods for obtaining pyrazole derivatives with potential applications in medicinal chemistry and materials science (Sharma et al., 2020).

Antibacterial Potential

Research has demonstrated the antibacterial potential of derivatives of 2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-1-phenylethanone. Specific compounds bearing methoxy and nitro groups exhibited notable inhibitory potential against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. This antibacterial activity opens avenues for developing new antimicrobial agents to combat resistant bacterial infections (Sharma et al., 2020).

DNA Photocleavage Activity

The DNA photocleavage ability of pyrazole derivatives has been a subject of interest in the context of therapeutic applications, such as in the design of anticancer drugs. Compounds derived from 2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-1-phenylethanone, especially those bearing halogen groups, displayed good DNA photocleavage activity. This property is crucial for the development of novel therapeutic agents targeting genetic material in cancer cells (Sharma et al., 2020).

Synthesis of Silver Complexes and Antimicrobial Activity

Another interesting aspect is the synthesis of silver complexes from 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-substituted acetophenone oximes. These complexes exhibited enhanced antibacterial activity and DNA photocleavage capability. Such findings underscore the potential of these compounds in developing metal-based drugs and therapeutic agents with improved efficacy against microbial pathogens and cancer (Sharma et al., 2020).

properties

IUPAC Name

2-(3,5-dimethyl-4-nitropyrazol-1-yl)-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-9-13(16(18)19)10(2)15(14-9)8-12(17)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEQEUDWHQIDRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)C2=CC=CC=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one

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